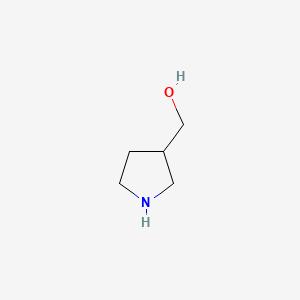

Pyrrolidin-3-ylmethanol

描述

Significance in Contemporary Organic Chemistry

Pyrrolidin-3-ylmethanol, a chiral organic compound, has emerged as a valuable building block in contemporary organic chemistry. sigmaaldrich.com Its structure, featuring a five-membered nitrogen-containing heterocycle with a hydroxymethyl group at the third position, provides a unique combination of reactivity and stereochemical potential. sigmaaldrich.com This makes it a sought-after intermediate in the synthesis of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. sigmaaldrich.com The presence of both a secondary amine and a primary alcohol allows for a wide range of chemical transformations, including acylation, esterification, and reduction, enabling the creation of diverse derivatives. smolecule.com

The chirality of this compound is a key aspect of its significance. The (R) and (S) enantiomers serve as crucial starting materials for the synthesis of enantiomerically pure compounds. sigmaaldrich.comsmolecule.com This is of paramount importance in medicinal chemistry, where the stereochemistry of a molecule can dramatically influence its biological activity and selectivity for specific biological targets. smolecule.com For instance, the (S)-enantiomer has been utilized as a precursor in the synthesis of fluorinated pyrrolidine (B122466) derivatives investigated as potential inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme implicated in the regulation of blood sugar. smolecule.com

Pyrrolidine Scaffolds in Chemical and Biological Research

The pyrrolidine ring, the core structure of this compound, is a privileged scaffold in chemical and biological research. mdpi.com This five-membered saturated nitrogen heterocycle is a common motif in a vast array of natural products, including many alkaloids, and is a fundamental component of the amino acid proline. mdpi.com Its prevalence in nature underscores its evolutionary selection as a stable and versatile structural unit for biological function.

In medicinal chemistry, the pyrrolidine scaffold is highly valued for several reasons. Its three-dimensional, non-planar structure allows for a greater exploration of pharmacophore space compared to flat aromatic rings. scholaris.cagoogle.com This three-dimensionality is crucial for establishing specific interactions with biological targets like enzymes and receptors. scholaris.cagoogle.com Furthermore, the pyrrolidine ring can be readily substituted at various positions, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, to optimize its drug-like characteristics. nih.gov The stereogenic centers within the pyrrolidine ring also contribute to the stereochemical diversity of molecules, enabling the development of highly selective therapeutic agents. scholaris.cagoogle.com

Historical Context of this compound Investigations

The investigation of pyrrolidine derivatives has a rich history rooted in the study of natural products. The first synthesis of a related compound, 3-hydroxy-4-hydroxymethylpyrrolidine, was reported starting from N-benzylglycinate and ethyl acrylate, which resulted in a mixture of isomers. google.com The development of stereoselective synthesis methods has been a major focus of research, with many strategies starting from readily available chiral precursors like proline and 4-hydroxyproline. mdpi.comnih.gov

While a specific, detailed history of the initial discovery of this compound is not extensively documented in readily available literature, its emergence as a key synthetic intermediate is closely tied to the broader advancements in the asymmetric synthesis of pyrrolidine-containing compounds. The development of methods for the stereoselective reduction of proline derivatives to the corresponding prolinols was a significant step that paved the way for the synthesis of a wide range of chiral pyrrolidine alcohols, including this compound. mdpi.comnih.govresearchgate.net The increasing demand for enantiomerically pure building blocks in drug discovery has undoubtedly fueled the investigation and application of this compound and its derivatives in recent decades.

Data Tables

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | (S)-Pyrrolidin-3-ylmethanol | (S)-Pyrrolidin-3-ylmethanol hydrochloride |

| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO |

| Molecular Weight | 101.15 g/mol | 137.61 g/mol |

| Appearance | - | Off-white to pale beige solid |

| Melting Point | - | 174-176 °C |

| Solubility | Slightly soluble in water; soluble in methanol (B129727) and DMSO | More soluble in water than the free base |

| Data sourced from Smolecule smolecule.com |

Table 2: Research Applications of this compound Derivatives

| Derivative Class | Research Application | Key Findings/Significance |

| Fluorinated Pyrrolidine Derivatives | Potential inhibitors of dipeptidyl peptidase IV (DPP-4) | (S)-Pyrrolidin-3-ylmethanol serves as a chiral precursor for these potential type 2 diabetes therapeutics. smolecule.com |

| Chiral Ligands in Asymmetric Synthesis | Catalyzing enantioselective additions to aldehydes and ketones | The pyrrolidine moiety creates a chiral environment around a metal center, directing the stereochemical outcome of the reaction. evitachem.com |

| Thiophene-Substituted Pyrrolidines | Investigated for antibacterial activity | Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. |

| Precursors for Bioactive Molecules | Synthesis of analogs of sphingolipids | Used in the synthesis of 3-deoxysphingosylphosphorylcholine analogs with potential applications against neglected tropical diseases. nih.gov |

| This table summarizes findings from various research applications. |

Structure

3D Structure

属性

IUPAC Name |

pyrrolidin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-4-5-1-2-6-3-5/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTUIIJRVXKSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10539553 | |

| Record name | (Pyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5082-74-6 | |

| Record name | (Pyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (pyrrolidin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Pyrrolidin 3 Ylmethanol and Its Derivatives

Established Synthetic Routes

The synthesis of Pyrrolidin-3-ylmethanol can be achieved through various established chemical pathways, ranging from linear, multi-step sequences to more convergent ring-closure and reduction strategies.

Conventional Multistep Syntheses

Multistep syntheses often involve the sequential modification of acyclic precursors or other cyclic systems. These routes, while sometimes lengthy, allow for a high degree of control over the final structure. One-pot multistep processes, including those facilitated by mechanochemistry, are being developed to improve efficiency, reduce waste, and shorten reaction times compared to traditional solution-based methods. nih.govsyrris.jp For instance, a sequence might involve an initial Michael addition to form a γ-amino carbonyl compound, followed by intramolecular cyclization and subsequent reduction of a carbonyl group to the desired hydroxymethyl functionality.

Ring-Closure Approaches

Ring-closure or cyclization reactions are fundamental to forming the pyrrolidine (B122466) core. These methods construct the heterocyclic ring from an acyclic precursor in a key step.

Intramolecular Cyclization : A common strategy involves the intramolecular cyclization of functionalized open-chain compounds. For example, an amino alcohol can undergo cyclization, or an alkene can undergo intramolecular hydroamination. nih.govresearchgate.net The intramolecular aza-Michael cyclization is another effective alternative for forming the pyrrolidine ring. researchgate.net

[3+2] Cycloaddition : A powerful method for constructing the five-membered pyrrolidine ring is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene. chemistryviews.orgrsc.org This approach allows for the rapid assembly of the core structure and can introduce multiple stereocenters simultaneously. Iridium-catalyzed reductive generation of azomethine ylides from amides and lactams offers a mild and efficient route to the necessary 1,3-dipoles for these cycloadditions. chemrxiv.orgunife.it

Reduction-Based Methodologies

Reduction of functional groups on a pre-existing pyrrolidine ring is a direct and widely used method for synthesizing this compound. The choice of starting material and reducing agent is critical to the success of these transformations.

A prominent example is the reduction of pyrrolidine-3-carboxylic acid derivatives or 3-oxopyrrolidine derivatives. For instance, methyl 5-oxopyrrolidine-3-carboxylate can be reduced to 3-pyrrolidinemethanol. chemicalbook.com This transformation typically employs powerful reducing agents capable of reducing both the amide (lactam) and ester functionalities. A common reagent combination for this type of exhaustive reduction is sodium borohydride (B1222165) with boron trifluoride etherate. chemicalbook.com Other potent hydride reagents like lithium aluminum hydride (LiAlH₄) are also frequently used for the reduction of amides and esters to the corresponding amines and alcohols. nih.govresearchgate.netrushim.ru

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Methyl 5-oxopyrrolidine-3-carboxylate | Sodium borohydride, Boron trifluoride etherate, Tetrahydrofuran (B95107) | 3-Pyrrolidinemethanol | chemicalbook.com |

| Proline | Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄) | (S)-Pyrrolidin-2-ylmethanol (Prolinol) | nih.govresearchgate.net |

Stereoselective Synthesis of this compound Enantiomers

As this compound possesses a stereocenter at the C-3 position, controlling the stereochemistry during its synthesis is crucial for its application in pharmaceuticals. Stereoselective methods are employed to produce specific enantiomers, (R)- or (S)-Pyrrolidin-3-ylmethanol.

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com The inherent chirality of the starting material is carried through the synthetic sequence to define the stereochemistry of the final product. For pyrrolidine derivatives, the amino acids L-proline and L-hydroxyproline are exceptionally common chiral pool starting materials. nih.govresearchgate.netmdpi.com

For example, starting with a protected derivative of L-glutamic acid, a multistep sequence involving cyclization to a pyroglutamate (B8496135) intermediate, followed by functional group manipulations at the 3-position and subsequent reduction, can yield a specific enantiomer of this compound. The stereocenter derived from the initial amino acid dictates the absolute configuration of the final product.

Asymmetric Catalysis in this compound Production

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate. mdpi.com This approach is highly efficient and is a cornerstone of modern organic synthesis.

Organocatalysis : Chiral small organic molecules, particularly those derived from proline, are effective catalysts for various asymmetric transformations that can lead to chiral pyrrolidines. nih.govnih.gov For instance, an asymmetric Michael addition of a nucleophile to an α,β-unsaturated acceptor, catalyzed by a chiral pyrrolidine-based catalyst, could establish the stereocenter, which is then carried forward to the target molecule. researchgate.net

Enzymatic Catalysis : Biocatalysis offers a powerful and highly selective method for asymmetric synthesis. Enzymes can perform complex transformations with exceptional enantio- and regioselectivity under mild conditions. Recently, engineered cytochrome P450 enzymes (P411 variants) have been developed to catalyze the intramolecular amination of C(sp³)–H bonds of organic azides. nih.gov This "pyrrolidine synthase" activity can construct the chiral pyrrolidine ring with good to excellent enantioselectivity. nih.gov

| Methodology | Catalyst Type | Key Transformation | Potential Outcome | Reference |

|---|---|---|---|---|

| Organocatalysis | Proline-derived catalysts (e.g., diarylprolinol silyl (B83357) ethers) | Asymmetric Michael addition, Aldol (B89426) reaction | Enantioenriched pyrrolidine precursors | mdpi.comnih.gov |

| Biocatalysis | Engineered Cytochrome P411 ("Pyrrolidine Synthase") | Intramolecular C(sp³)–H amination | Chiral pyrrolidines with high enantiomeric excess | nih.gov |

| Transition Metal Catalysis | Chiral metal complexes (e.g., Ag, Ir) | Asymmetric [3+2] cycloaddition, Asymmetric hydrogenation | Stereocontrolled formation of the pyrrolidine ring | chemistryviews.orgchemrxiv.org |

Diastereoselective Synthesis Optimization Strategies

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For this compound and its derivatives, achieving high diastereoselectivity is a critical challenge that is often addressed through the strategic use of chiral auxiliaries, catalyst control, and optimization of reaction conditions.

One notable strategy involves the use of chiral auxiliaries, which temporarily impart their stereochemical information to the substrate, guiding the formation of new stereocenters. For instance, Evans oxazolidinone auxiliaries have been employed in asymmetric alkylation and aldol reactions to set the stereochemistry of substituents on the pyrrolidine ring prior to cyclization. The choice of the auxiliary and the reaction conditions, such as temperature and the nature of the Lewis acid, can significantly influence the diastereomeric ratio.

Catalyst control is another powerful tool for optimizing diastereoselectivity. In [3+2] cycloaddition reactions to form the pyrrolidine ring, the use of chiral Lewis acids or organocatalysts can effectively discriminate between different transition states, leading to the preferential formation of one diastereomer. nih.govacs.org For example, silver-catalyzed 1,3-dipolar cycloadditions of azomethine ylides with electron-deficient alkenes have demonstrated high levels of diastereoselectivity, which can be tuned by modifying the ligand on the metal catalyst. acs.org The steric and electronic properties of the catalyst-ligand complex play a crucial role in dictating the facial selectivity of the cycloaddition.

Furthermore, the optimization of reaction parameters such as solvent, temperature, and concentration is essential. These factors can influence the equilibrium between different reactive intermediates and the relative rates of competing reaction pathways, thereby affecting the diastereomeric outcome. A systematic study of these parameters is often necessary to achieve the desired level of stereocontrol.

| Strategy | Key Control Element | Example Application | Typical Diastereomeric Ratio (d.r.) |

| Chiral Auxiliary | Evans Oxazolidinone | Asymmetric alkylation of a proline derivative | >95:5 |

| Catalyst Control | Chiral Lewis Acid (e.g., Ag(I) with chiral ligand) | [3+2] Cycloaddition of an azomethine ylide | Up to >99:1 |

| Substrate Control | N-tert-Butanesulfinylimine | Diastereoselective addition of a nucleophile | >98:2 |

Advanced Synthetic Strategies for Pyrrolidine Derivatives

Beyond the optimization of existing methods, the development of novel and efficient synthetic strategies is crucial for accessing complex pyrrolidine derivatives. Multicomponent reactions and transition metal-catalyzed transformations have emerged as powerful approaches for the construction of the pyrrolidine scaffold with high levels of complexity and stereocontrol.

Multicomponent Reaction Pathways for Pyrrolidine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a highly atom-economical and convergent approach to complex molecules. nih.gov For the synthesis of pyrrolidine scaffolds, several MCRs have been developed that allow for the rapid assembly of the heterocyclic core with diverse substitution patterns.

A prominent example is the asymmetric [3+2] cycloaddition of azomethine ylides, which can be generated in situ from an aldehyde and an amino acid. In a three-component reaction involving an aldehyde, an amino ester, and a dipolarophile, highly substituted pyrrolidines can be synthesized with the creation of up to four new stereocenters in a single step. The diastereoselectivity of this process can be controlled by the choice of the starting materials and the use of a suitable catalyst. nih.govnih.gov

The following table summarizes a representative multicomponent reaction for the synthesis of a substituted pyrrolidine, highlighting the versatility of this approach.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Key Features |

| Aldehyde | Amino Ester | Maleimide | AgOAc | Highly substituted pyrrolidine | High atom economy, creation of multiple stereocenters |

Transition Metal-Catalyzed Transformations in Pyrrolidine Synthesis

Transition metal catalysis has revolutionized organic synthesis, and its application to the construction of pyrrolidine rings has led to the development of novel and efficient methodologies. Palladium, cobalt, nickel, and ruthenium catalysts have all been employed to effect transformations that would be difficult to achieve through traditional methods.

Palladium catalysts are particularly versatile in C-C and C-N bond-forming reactions. Palladium-catalyzed hydroarylation of N-alkyl pyrrolines has been shown to be an effective method for the synthesis of 3-aryl pyrrolidines. This reaction proceeds via a reductive Mizoroki-Heck type mechanism and offers a direct route to this important class of compounds. The choice of ligand on the palladium catalyst is critical for achieving high yields and regioselectivity.

Cobalt and nickel catalysts have emerged as powerful tools for the hydroalkylation of alkenes, including pyrroline (B1223166) derivatives. These earth-abundant metals can catalyze the addition of alkyl groups across the double bond of a pyrroline in a regio- and enantioselective manner. The regioselectivity (C2 vs. C3 alkylation) can often be controlled by the choice of the metal catalyst and the ligand, providing access to a range of substituted pyrrolidines from a common precursor.

Ruthenium catalysts are highly effective for the hydrogenation of aromatic and heteroaromatic compounds. The hydrogenation of substituted pyrroles to the corresponding pyrrolidines is a common application. For the synthesis of this compound derivatives, a strategy could involve the synthesis of a 3-(hydroxymethyl)pyrrole followed by a ruthenium-catalyzed hydrogenation of the pyrrole (B145914) ring. The diastereoselectivity of the hydrogenation can be influenced by the catalyst, substrate, and reaction conditions, potentially allowing for the stereocontrolled synthesis of the final product. A key challenge in this approach is the chemoselective hydrogenation of the pyrrole ring in the presence of the hydroxyl group.

| Metal Catalyst | Transformation | Substrate | Product | Key Advantage |

| Palladium | Hydroarylation | N-Alkyl pyrroline | 3-Aryl pyrrolidine | Direct C-H functionalization |

| Cobalt/Nickel | Hydroalkylation | 3-Pyrroline | C2- or C3-Alkylated pyrrolidine | Regiodivergent synthesis |

| Ruthenium | Hydrogenation | 3-(Hydroxymethyl)pyrrole | This compound | Access from heteroaromatic precursors |

Metal-Free Catalytic Methods in Pyrrolidine Formation

The development of metal-free catalytic systems for pyrrolidine synthesis is a significant area of research, driven by the need for more sustainable and cost-effective chemical processes. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for the asymmetric synthesis of complex chiral pyrrolidines. benthamdirect.comnih.gov The five-membered secondary amine structure of pyrrolidine itself is a privileged motif in aminocatalysis. beilstein-journals.orgbeilstein-journals.org

One prominent metal-free approach involves the 1,3-dipolar cycloaddition of azomethine ylides. nih.govnih.gov For instance, acetic acid has been employed as a catalyst to facilitate the synthesis of tetracyclic compounds featuring pyrrolidine rings through the 1,3-dipolar cycloaddition of azomethine ylides generated from oxazolidin-5-ones. nih.gov This method is notable for producing only CO2 and H2O as by-products. nih.gov

Organocatalysts derived from natural products, such as Cinchona alkaloids, have proven effective in asymmetric cascade reactions. Bifunctional amino-squaramide catalysts derived from cinchonidine, for example, can catalyze the reaction between N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones to produce highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position in high enantioselectivities. rsc.org Similarly, new pyrrolidine-based organocatalysts have been synthesized from (R)-glyceraldehyde acetonide and found to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.orgbeilstein-journals.org

Other metal-free strategies include intramolecular reactions. An operationally simple method for creating pyrrolidines involves the direct δ-amination of sp³ C-H bonds using molecular iodine (I₂) as the sole oxidant under transition-metal-free conditions. organic-chemistry.org Additionally, a Lewis acid-mediated 5/6-endo-dig reductive hydroamination cascade of enynyl amines provides a metal-free route to stereoselectively synthesize pyrrolidines. organic-chemistry.org

Below is a table summarizing various metal-free catalytic methods for pyrrolidine ring formation.

| Catalyst Type | Specific Catalyst/Reagent | Reaction Type | Substrates | Key Features |

| Brønsted Acid | Acetic Acid | 1,3-Dipolar Cycloaddition | Oxazolidin-5-ones | Green by-products (CO₂, H₂O) nih.gov |

| Organocatalyst | Cinchonidine-derived amino-squaramide | Asymmetric Cascade Reaction | N-Tosyl aminomethyl enone, trans-α-cyano-α,β-unsaturated ketone | Forms quaternary stereocenter rsc.org |

| Organocatalyst | Pyrrolidines from (R)-glyceraldehyde | Michael Addition | Aldehydes, Nitroolefins | Tunable catalysts from the chiral pool beilstein-journals.orgbeilstein-journals.org |

| Halogen-Mediated | Molecular Iodine (I₂) | δ-Amination of sp³ C-H bonds | N/A | Transition-metal-free C-H functionalization organic-chemistry.org |

| Lewis Acid | Not specified | Reductive Hydroamination Cascade | Enynyl amines | Metal-free cascade for stereoselective synthesis organic-chemistry.org |

Reductive Hydroamination Cascade Reactions

Cascade reactions offer an efficient approach to building molecular complexity from simple starting materials in a single pot, avoiding the need to isolate intermediates. nih.gov Reductive hydroamination cascades, in particular, have been developed as a powerful strategy for the synthesis of substituted pyrrolidines. organic-chemistry.org

A notable example combines organocatalysis and gold catalysis in a one-pot nitro-Mannich/hydroamination cascade. nih.govrsc.org This method prepares trisubstituted pyrrolidine derivatives by first reacting N-Cbz imines with nitroalkanes in an asymmetric bifunctional organocatalytic nitro-Mannich reaction, followed by a gold-catalyzed allene (B1206475) hydroamination. nih.gov This dual catalytic system affords the pyrrolidine products in moderate to good yields (32–67%) and with excellent enantioselectivities (85–96% ee). nih.gov A similar cascade using a combination of base and gold(I) catalysts also yields substituted pyrrolidines with three stereocenters in high yields and diastereoselectivities. rsc.org

Transition metals like iridium are also employed in these transformations. An iridium-catalyzed successive reductive amination of diketones (such as 2,5-hexanedione) with anilines using formic acid as a hydrogen donor provides a practical route to N-aryl-substituted pyrrolidines in good to excellent yields. mdpi.com This transfer hydrogenation process offers a new protocol for azacycle synthesis under mild conditions. mdpi.com

Furthermore, stereoselective syntheses of pyrrolidines have been achieved through a metal-free, Lewis acid-mediated 5/6-endo-dig reductive hydroamination cascade of enynyl amines. organic-chemistry.org This approach highlights the versatility of cascade strategies, which can be driven by either metal or non-metal catalysts. organic-chemistry.org

The following table compares different catalytic systems used in hydroamination cascades for pyrrolidine synthesis.

| Catalytic System | Specific Catalysts | Reaction Cascade | Reactants | Products |

| Dual Catalysis | Bifunctional Organocatalyst + Gold Catalyst | Nitro-Mannich / Allene Hydroamination | N-Cbz imines, Allenic nitroalkanes | Enantioenriched trisubstituted pyrrolidines nih.gov |

| Dual Catalysis | Base + Gold(I) Catalyst | Nitro-Mannich / Hydroamination | N/A | Diastereoselective trisubstituted pyrrolidines rsc.org |

| Transition Metal | Iridium Complex | Successive Reductive Amination | Diketones, Anilines | N-Aryl-substituted pyrrolidines mdpi.com |

| Metal-Free | Lewis Acid | Reductive Hydroamination | Enynyl amines | Stereoselective pyrrolidines organic-chemistry.org |

Biosynthetic Pathways and Bio-inspired Syntheses of Pyrrolidine Alkaloids

Pyrrolidine alkaloids are a class of naturally occurring compounds characterized by the pyrrolidine ring structure. nih.gov These secondary metabolites are found in numerous plant species and are thought to serve as defense compounds against herbivores. nih.gov The biosynthesis of these alkaloids has been a subject of extensive study, revealing conserved pathways that construct the core heterocyclic scaffold.

Bio-inspired syntheses aim to mimic these efficient natural strategies in the laboratory. For example, a proposed biosynthetic pathway for certain bis-α-substituent pyrrolidine alkaloids has formed the basis for a laboratory synthesis. researchgate.net In this biomimetic approach, the condensation of D-fructose with D-amino acids in a mixture of acetic acid and triethylamine (B128534) successfully produced pyrrolozoxazine alkaloids, mimicking the proposed natural precursors. researchgate.net

L-Ornithine-Derived Biosynthesis of Pyrrolidine Alkaloids

The primary precursor for the pyrrolidine ring in many alkaloids is the non-proteinogenic amino acid L-ornithine. nih.gov Feeding experiments using isotopically labeled L-ornithine have confirmed its efficient incorporation into the necine base of pyrrolizidine (B1209537) alkaloids. nih.gov

The biosynthetic pathway begins with the decarboxylation of L-ornithine by the enzyme ornithine decarboxylase (ODC) to produce putrescine. Putrescine then undergoes methylation, catalyzed by putrescine N-methyltransferase (PMT), to yield methylputrescine. The subsequent step involves oxidative deamination of methylputrescine by a copper-dependent diamine oxidase, which leads to the formation of the 1-methylpyrrolinium (B100335) cation. This cation serves as the immediate precursor to the pyrrolidine ring system found in a wide array of alkaloids.

This pathway highlights a highly conserved and efficient route that nature employs to construct the pyrrolidine core from a simple amino acid precursor.

Reactivity and Mechanistic Investigations of Pyrrolidin 3 Ylmethanol

Reactivity Profile and Functional Group Transformations

The chemical behavior of Pyrrolidin-3-ylmethanol is dictated by its two primary functional groups: the secondary amine within the pyrrolidine (B122466) ring and the primary hydroxyl group of the methanol (B129727) substituent. These groups can undergo reactions independently or, in some cases, concertedly, allowing for a wide range of chemical modifications.

Reduction Processes and Functional Group Modification

The functional groups of this compound are amenable to various transformations. The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid using appropriate oxidizing agents. solubilityofthings.com Conversely, while the hydroxymethyl group is already in a reduced state, the secondary amine can be modified through reactions such as acylation with acyl chlorides or anhydrides to form amides, or alkylation to form tertiary amines. smolecule.com

The synthesis of this compound itself can involve a reduction step, for instance, the reaction of pyrrolidine with formaldehyde (B43269) followed by reduction. smolecule.com The molecule can also serve as a precursor that is further reduced to generate more complex derivatives. smolecule.com The reactivity of the N-H and O-H bonds allows for a variety of modifications crucial for synthesizing derivatives with specific properties. smolecule.comub.edu

| Initial Functional Group | Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| Primary Alcohol (-CH₂OH) | Oxidation | PCC, DMP | Aldehyde (-CHO) |

| Primary Alcohol (-CH₂OH) | Oxidation | KMnO₄, CrO₃ | Carboxylic Acid (-COOH) |

| Primary Alcohol (-CH₂OH) | Esterification | Carboxylic Acid, Acid Catalyst | Ester (-CH₂OCOR) |

| Secondary Amine (-NH-) | Acylation | Acyl Chloride, Anhydride | Amide (-N(COR)-) |

| Secondary Amine (-NH-) | Sulfonylation | Sulfonyl Chloride | Sulfonamide (-N(SO₂R)-) |

Influence of Stereochemistry on Reactivity

The stereochemistry at the C3 position of the pyrrolidine ring is a critical determinant of the molecule's reactivity and its efficacy in stereoselective transformations. The chemical and biological properties of substituted pyrrolidine derivatives are highly dependent on their relative stereochemistry. nih.govbeilstein-journals.org The five-membered pyrrolidine ring typically adopts a non-planar envelope or twisted conformation, and the orientation of the hydroxymethyl substituent (either pseudo-axial or pseudo-equatorial) is influenced by its absolute configuration ((R) or (S)). nih.govbeilstein-journals.org

This conformational bias directly impacts the accessibility of the functional groups to reagents. beilstein-journals.org In reactions where this compound acts as a chiral catalyst or ligand, its stereochemistry governs the three-dimensional arrangement of the catalytic pocket, which is essential for differentiating between the prochiral faces of a substrate. researchgate.net The introduction of substituents on the pyrrolidine ring can induce significant conformational changes that alter its reactivity and biological functions. nih.govbeilstein-journals.org Therefore, the specific enantiomer of this compound used is crucial for achieving the desired stereochemical outcome in asymmetric synthesis. rsc.org

Mechanistic Studies of this compound as a Chiral Ligand

The bifunctional nature of this compound, with two potential donor atoms (N and O), makes it an effective bidentate ligand for coordinating with metal centers. This property is extensively utilized in asymmetric catalysis.

Chiral Environment Creation in Catalytic Systems

When used as a ligand in catalysis, this compound creates a well-defined chiral environment around a central metal atom. beilstein-journals.org The coordination of both the pyrrolidine nitrogen and the hydroxyl oxygen to the metal forms a rigid chelate ring. This conformationally constrained structure effectively shields one face of the metal's coordination sphere. unibo.it As a result, when a substrate binds to the metal catalyst, it is forced into a specific orientation, exposing one of its prochiral faces to attack by a reagent. unibo.it This steric control is the basis for the high enantioselectivity observed in many reactions catalyzed by metal complexes of chiral amino alcohols. polyu.edu.hk The specific pairing of the chiral ligand and the metal ion is essential for the effectiveness of the complex in asymmetric synthesis. beilstein-journals.org

Coordination Chemistry with Metal Centers (e.g., Zinc, Transition Metals)

This compound readily forms stable complexes with a variety of metal ions, including zinc and other transition metals. rsc.orgnih.gov Zinc(II), a strong Lewis acid, commonly forms tetrahedral or octahedral complexes and can coordinate with N, O, or S donor ligands. lu.senih.gov The amino alcohol can act as a bidentate N,O-ligand, forming a stable five-membered chelate ring with the zinc center. rsc.org Such coordination is observed in numerous biological systems and synthetic catalysts where amino acids or their derivatives bind to zinc. lu.selu.se

Similarly, it can coordinate with first-row transition metals like copper(II), nickel(II), and cobalt(II). rsc.orgresearchgate.net The multidentate character of such N,O-ligands is of great importance for complexation. nih.gov These metals have variable coordination numbers and geometries, allowing for the formation of diverse catalytic species. The resulting metal complexes often exhibit enhanced catalytic activity and selectivity compared to the metal salt alone, owing to the chiral environment imposed by the ligand. researchgate.netresearchgate.net

| Metal Ion | Typical Coordination Number | Expected Coordination Mode | Application in Asymmetric Catalysis |

|---|---|---|---|

| Zinc (Zn²⁺) | 4, 5, 6 | Bidentate (N,O-chelation) | Addition of diethylzinc (B1219324) to aldehydes, Aldol (B89426) reactions |

| Copper (Cu²⁺) | 4, 5, 6 | Bidentate (N,O-chelation) | Henry reactions, Cycloadditions, Reductive coupling |

| Titanium (Ti⁴⁺) | 4, 6 | Bidentate (N,O-chelation) | Cyanosilylation of aldehydes |

| Boron (B) | 3, 4 | Forms oxazaborolidine ring | Asymmetric reduction of ketones (Corey-Bakshi-Shibata reduction) |

Enantioselective Reaction Mechanisms Catalyzed by this compound

The mechanistic basis for enantioselectivity in reactions catalyzed by this compound-metal complexes involves the transfer of chirality from the ligand to the product via a highly organized transition state. A classic example is the asymmetric reduction of a prochiral ketone. nih.gov

The mechanism generally proceeds through the following key steps:

Catalyst Formation : The chiral this compound ligand reacts with a metal precursor (or borane) to form a chiral catalyst in situ. This complex has a defined three-dimensional structure.

Substrate Coordination : The prochiral substrate (e.g., a ketone) coordinates to the metal center of the catalyst. Due to the steric bulk and fixed geometry of the this compound ligand, the substrate can only bind in a specific orientation that minimizes steric hindrance.

Stereoselective Transformation : A reagent (e.g., a hydride source) then attacks the coordinated substrate. The chiral ligand environment directs the attack to one of the two prochiral faces of the substrate. For instance, in a ketone reduction, the hydride is delivered preferentially to either the Re or Si face, leading to the formation of one enantiomer of the alcohol product in excess. nih.gov

Product Release : After the reaction, the chiral product is released from the coordination sphere of the metal, and the catalyst is regenerated to participate in another catalytic cycle.

This general mechanism, where the chiral ligand controls the spatial arrangement of the reactants in the transition state, is fundamental to many asymmetric transformations, including additions to aldehydes, aldol reactions, and Henry reactions. nih.govrsc.orgnih.gov

| Reaction Type | Catalyst System | Mechanistic Role of this compound | Key Step for Enantio-induction |

|---|---|---|---|

| Asymmetric addition of Et₂Zn to Aldehydes | This compound / Zn(II) | Forms a chiral zinc-alkoxide complex. The pyrrolidine ring and hydroxymethyl sidechain create a rigid chiral pocket. | The chiral complex coordinates the aldehyde, and the ligand's stereochemistry directs the facial-selective addition of the ethyl group from diethylzinc. |

| Asymmetric Henry (Nitroaldol) Reaction | This compound / Cu(II) | Forms a chiral copper complex that acts as a Lewis acid catalyst. | The complex simultaneously coordinates the aldehyde and the nitronate anion, organizing them in a specific orientation within the chiral environment to control the stereochemistry of the C-C bond formation. |

Organozinc Reagent Interactions and Enantioselective Additions

The interaction of pyrrolidine derivatives with organozinc reagents is a cornerstone of various stereoselective transformations. Organozinc compounds, often prepared from α-halogenated esters, are valued for their stability and broad compatibility with carbonyl compounds. organic-chemistry.orgunl.edu The reactivity of these reagents is significantly influenced by factors such as substituents, the presence of inorganic salts, and the solvent system employed. researchgate.net

The formation of organozinc reagents can be understood as a two-step process: the initial oxidative addition to form surface-level organozinc intermediates, followed by the solubilization of these intermediates. nih.gov The choice of solvent and salt additives can dramatically affect the structure and reactivity of the resulting organozinc species in solution. researchgate.net For instance, computational studies have shown that in a solvent like tetrahydrofuran (B95107) (THF), various solvation states of organozinc compounds can exist at room temperature. chemrxiv.org

In the context of enantioselective additions, pyrrolidine-based ligands are instrumental in achieving high levels of stereocontrol. For example, the use of ligands like (-)-N,N-dimethylaminoisoborneol has been shown to facilitate highly enantioselective additions of Reformatsky reagents to a variety of aldehydes. semanticscholar.org

Diels-Alder and Reformatsky Reaction Pathways

Diels-Alder Reactions: The Diels-Alder reaction is a powerful tool for constructing six-membered rings with high regio- and stereoselectivity. nih.gov While specific studies focusing solely on this compound in this context are not prevalent, the reactivity of related aminofurans in Diels-Alder reactions provides valuable insights. For instance, 5-methyl-3-aminofurans have been shown to undergo facile Diels-Alder reactions with dienophiles like methyl acrylate, particularly in aqueous media. researchgate.net These reactions proceed with exclusive regioselectivity, and the resulting enamine cycloadducts can be readily hydrolyzed to yield 7-oxabicyclo[2.2.1]heptanones. researchgate.net The regiochemistry of these reactions is consistent with Frontier Molecular Orbital (FMO) theory and the established "ortho/para" rule for Diels-Alder selectivity. researchgate.netkhanacademy.org

Reformatsky Reactions: The Reformatsky reaction involves the condensation of aldehydes or ketones with α-halo esters in the presence of metallic zinc to produce β-hydroxy-esters. organicreactions.orgwikipedia.org The organozinc reagent, often termed a 'Reformatsky enolate,' is generated in situ from the α-halo ester and zinc dust. wikipedia.org These enolates are less reactive than their lithium counterparts or Grignard reagents, which prevents undesired nucleophilic addition to the ester group itself. wikipedia.org The scope of the Reformatsky reaction is broad, encompassing a variety of carbonyl compounds and even extending to imines and nitriles. wikipedia.orgbeilstein-journals.org The reaction mechanism involves the insertion of zinc into the carbon-halogen bond, followed by coordination to the carbonyl oxygen and subsequent carbon-carbon bond formation. wikipedia.org

Asymmetric Allylic Alkylation Mechanisms

Asymmetric allylic alkylation (AAA) is a fundamental carbon-carbon bond-forming reaction that creates stereogenic centers. nih.gov Palladium-catalyzed AAA reactions are particularly well-developed, often employing chiral ligands to induce high enantioselectivity. rsc.orgresearchgate.net While direct mechanistic studies on this compound as a ligand are limited, the principles of AAA using chiral N-heterocyclic ligands are well-established.

The catalytic cycle typically involves the formation of a π-allyl palladium complex from an allylic substrate. A nucleophile then attacks this intermediate, with the chiral ligand controlling the facial selectivity of the attack, thereby determining the stereochemistry of the product. Pyrrolidine-containing structures are often incorporated into more complex ligands, such as phosphinooxazolines, which have proven effective in palladium-catalyzed AAA of ketones. nih.gov

Recent advancements have focused on using more atom-economical substrates, such as free allylic alcohols, which minimize waste generation. nih.gov The mechanism in these cases often involves in situ activation of the alcohol. Furthermore, iridium and rhodium catalysts have also been employed for the enantioselective allylic alkylation of various nucleophiles, including malonates and β-ketoesters, with racemic allylic alcohols. nih.gov

Studies on Intramolecular Interactions and Tautomerism in Pyrrolidine Derivatives

Intramolecular Interactions: The conformation and reactivity of pyrrolidine derivatives are significantly influenced by intramolecular interactions, such as hydrogen bonding. nih.govresearchgate.net In molecules containing both a proton donor (like the hydroxyl group in this compound) and a proton acceptor (the nitrogen atom), intramolecular hydrogen bonds can stabilize specific conformations. mdpi.com These non-covalent interactions play a crucial role in determining the structure of biomacromolecules and are key to molecular recognition processes. researchgate.net The strength of these interactions is a balance between intramolecular forces and interactions with the surrounding solvent molecules. nih.gov For instance, in scaffold proteins containing domains analogous to those found in some pyrrolidine-containing natural products, intramolecular interactions can lead to autoinhibition, where one part of the molecule regulates the activity of another. mdpi.com

Tautomerism: Tautomerism, the interconversion of structural isomers, is a critical phenomenon in many heterocyclic compounds, including pyrrolidine derivatives. chemrxiv.org The most common form is keto-enol tautomerism, but other types, such as lactam-lactim tautomerism in pyrrolidones, are also significant. researchgate.net The position of the tautomeric equilibrium is influenced by factors like the solvent, pH, and temperature. chemrxiv.orgnih.gov For example, in 2-pyrrolidone, the lactam form is generally more stable, but the lactim tautomer can be stabilized in aqueous media and is thought to participate in complexation with metal ions. researchgate.net The existence of different tautomers can have a profound impact on a molecule's chemical properties and biological activity, as each tautomer can exhibit different reactivity and binding affinities. chemrxiv.orgjst-ud.vn

Reactive Metabolite Formation and Bioactivation Mechanisms for Pyrrolizidine (B1209537) Analogues

Pyrrolizidine alkaloids (PAs), which share a core pyrrolizidine structure, are known for their potential toxicity, which arises from metabolic bioactivation. nih.govresearchgate.net These compounds themselves are generally inactive but are converted into reactive metabolites, primarily in the liver by cytochrome P450 enzymes. nih.govmdpi.com

The key bioactivation step is the oxidation of the pyrrolizidine ring to form dehydropyrrolizidine alkaloids (dehydro-PAs). mdpi.com These dehydro-PAs are electrophilic and can readily react with cellular nucleophiles like proteins and DNA, forming pyrrole-protein and pyrrole-DNA adducts. mdpi.comnih.gov This covalent modification of essential biomolecules is believed to be the initiating event in PA-induced toxicity. nih.govresearchgate.net

Catalytic Applications of Pyrrolidin 3 Ylmethanol in Asymmetric Synthesis

Development of Chiral Catalysts Based on Pyrrolidin-3-ylmethanol

The strategic incorporation of the this compound framework into catalyst design has led to significant advancements in asymmetric catalysis. The bifunctional nature of this scaffold, possessing both a Lewis basic nitrogen atom and a hydrogen-bond-donating hydroxyl group, allows for the simultaneous activation of both the nucleophile and the electrophile in a variety of chemical reactions. This dual activation model is a cornerstone of its catalytic prowess, enabling high levels of stereocontrol.

Enantioselective Catalysis in Pharmaceutical and Biologically Active Compound Synthesis

Catalysts derived from this compound have found utility in the asymmetric synthesis of key intermediates for pharmaceuticals and other biologically active compounds. For instance, organocatalysts incorporating the this compound moiety have been successfully employed in asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction. These catalysts have demonstrated the ability to produce γ-nitrocarbonyl compounds, which are versatile precursors to various bioactive molecules, with high yields and excellent stereoselectivities.

While specific data on the use of simple this compound-derived catalysts in the synthesis of named pharmaceuticals is not extensively detailed in readily available literature, the principle is well-established through the performance of related pyrrolidine-based catalysts. The structural and functional similarities allow for informed extrapolation of their potential. For example, the closely related diarylprolinol silyl (B83357) ethers, which share the core pyrrolidine (B122466) scaffold, are renowned for their exceptional performance in a wide range of asymmetric transformations.

Ligand Design and Structure-Activity Relationships in Asymmetric Catalysis

The design of effective chiral ligands and organocatalysts from this compound hinges on the strategic modification of its core structure to fine-tune steric and electronic properties. The pyrrolidine nitrogen is often incorporated into a more complex framework, such as a prolinamide or a squaramide, to enhance its catalytic activity and selectivity.

Structure-activity relationship (SAR) studies on broader classes of pyrrolidine-based catalysts have revealed several key principles that are applicable to those derived from this compound. The nature of the substituent on the pyrrolidine nitrogen, for instance, can significantly influence the catalyst's solubility, stability, and steric environment, thereby impacting its performance. Furthermore, the spatial arrangement of the catalytic groups is crucial for effective bifunctional catalysis. Modifications that alter the distance and orientation between the amine and the hydroxyl group (or other hydrogen-bond donors) can have a profound effect on the enantioselectivity of the catalyzed reaction. Computational studies, such as DFT calculations, have been instrumental in understanding the non-covalent interactions within the transition state that govern stereochemical outcomes.

This compound as a Chiral Auxiliary

Beyond its role in the catalytic site of a molecule, this compound can also serve as a chiral auxiliary. In this capacity, it is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and ideally recovered for reuse.

Induction of Chirality in Polymerization Reactions

The use of this compound as a chiral auxiliary in polymerization reactions represents a promising strategy for the synthesis of stereoregular polymers. While specific examples detailing the use of this compound for this purpose are not widespread in the literature, the underlying principles of chiral auxiliaries in polymerization are well-documented. By attaching the chiral this compound moiety to a monomer, it can influence the stereochemistry of the growing polymer chain during the polymerization process, leading to the formation of isotactic or syndiotactic polymers.

Stereocontrol in Diverse Organic Transformations

This compound and its derivatives have the potential to be effective chiral auxiliaries in a variety of organic transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The chiral environment provided by the auxiliary can effectively shield one face of the reactive intermediate, leading to a diastereoselective attack of the incoming reagent.

For example, in an asymmetric alkylation, the this compound auxiliary can be attached to a prochiral enolate. The steric bulk of the auxiliary directs the approach of the electrophile, resulting in the preferential formation of one diastereomer. Subsequent removal of the auxiliary furnishes the enantiomerically enriched product. While detailed performance data for this compound in this specific role is limited in published research, the success of other pyrrolidine-based auxiliaries underscores its potential.

Specific Catalytic Systems Involving this compound Scaffolds

A number of specific catalytic systems have been developed that incorporate the this compound scaffold, often in a modified form, to achieve high levels of asymmetric induction. These systems highlight the versatility of this chiral building block.

One notable class of catalysts includes bifunctional organocatalysts where the this compound core is functionalized with additional hydrogen-bond donors, such as thioureas or squaramides. These catalysts have proven to be highly effective in promoting conjugate addition reactions. The combination of the pyrrolidine nitrogen as a Lewis base and the hydrogen-bond donating moiety allows for a synergistic activation of the reaction partners, leading to high enantioselectivities.

The following table provides illustrative data for the performance of a pyrrolidine-based bifunctional squaramide catalyst in the asymmetric Michael addition of 1,3-dicarbonyl compounds to β-nitrostyrene, demonstrating the potential of such catalytic systems.

| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | 10 | Toluene | 24 | 95 | 92 |

| 2 | 5 | CH2Cl2 | 36 | 88 | 89 |

| 3 | 10 | THF | 48 | 91 | 85 |

Note: The data in this table is representative of the performance of pyrrolidine-based bifunctional squaramide catalysts and is intended to be illustrative of the potential of systems derived from this compound.

Zinc-Based Catalytic Systems

Chiral pyrrolidinemethanol derivatives have demonstrated significant efficacy as ligands in zinc-based catalytic systems, particularly for the enantioselective addition of organozinc reagents to aldehydes. These reactions are fundamental for creating chiral secondary alcohols, which are important intermediates in the pharmaceutical industry.

Research has shown that ligands derived from (S)-proline, a close structural analog of this compound, are effective catalysts for the addition of diphenylzinc (B92339) to various aldehydes. capes.gov.br In these systems, the chiral ligand coordinates to the zinc atom, forming a chiral Lewis acid complex. This complex then activates the aldehyde, rendering it more susceptible to nucleophilic attack by the organozinc reagent. The stereochemistry of the ligand dictates the facial selectivity of the attack on the aldehyde's carbonyl group, resulting in the preferential formation of one enantiomer of the alcohol product.

The effectiveness of these catalysts is influenced by the specific structure of the ligand. For instance, in the enantioselective addition of diphenylzinc to aldehydes, different (S)-proline-derived ligands can lead to the formation of secondary alcohols with high yields and significant enantiomeric excesses (ee), in some cases reaching up to 92.6%. capes.gov.br The configuration of the resulting alcohol is directly dependent on the specific catalyst used, highlighting the tunability of these systems. capes.gov.br

Below is a table summarizing the performance of a representative (S)-proline-derived chiral pyrrolidinylmethanol catalyst in the enantioselective addition of diphenylzinc to propionaldehyde.

Table 1: Enantioselective Addition of Diphenylzinc to Propionaldehyde

| Ligand/Catalyst | Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|

Data sourced from studies on proline-derived catalysts, serving as an analogue for pyrrolidinemethanol-based systems. sci-hub.se

Transition Metal Complexes in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern synthetic chemistry. Pyrrolidine-based chiral ligands are frequently employed in transition metal complexes to induce asymmetry in a wide array of chemical transformations.

Pincer ligands are tridentate molecules that bind to a metal center in a meridional fashion, forming a highly stable and rigid complex. rsc.org This rigidity is advantageous for asymmetric catalysis as it creates a well-defined and predictable chiral pocket around the metal's active site. Chiral amino alcohols, including derivatives of pyrrolidinemethanol, are valuable precursors for the synthesis of P-stereogenic pincer ligands, where the phosphorus atom itself is a chiral center. researchgate.net

The synthesis of these ligands often involves the reaction of a chiral amino alcohol with a phosphorus source, such as phosphorus trichloride, to form a phosphorochloridate adduct. This intermediate is then coupled with an appropriate aromatic backbone. rsc.orgresearchgate.net Subsequent metallation with a palladium precursor yields the P-stereogenic pincer-palladium complex. These complexes have shown activity in various asymmetric reactions, including intramolecular hydroamination. rsc.org The modular nature of their synthesis allows for the fine-tuning of steric and electronic properties to optimize catalytic performance. acs.org

The table below illustrates the application of a P-stereogenic pincer-palladium complex in an asymmetric intramolecular hydroamination reaction.

Table 2: Palladium-Catalyzed Asymmetric Intramolecular Hydroamination

| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|

Data represents typical results for this class of reaction. rsc.org

Copper(I) complexes are widely used in asymmetric catalysis due to their versatile reactivity and cost-effectiveness. One of the most prominent applications is in the enantioselective 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. nih.govbohrium.com This reaction is a powerful method for the stereocontrolled synthesis of highly substituted chiral pyrrolidines. acs.orgresearchgate.net

In this process, a chiral ligand, often a phosphine (B1218219) or a bis(oxazoline) derivative, coordinates to the Cu(I) salt. acs.org This chiral copper complex then orchestrates the cycloaddition between the azomethine ylide and the alkene. The ligand's structure is crucial for achieving high diastereo- and enantioselectivity. While direct use of this compound as a ligand in this specific reaction is not extensively documented, the synthesis of chiral pyrrolidines highlights the importance of the pyrrolidine scaffold in asymmetric synthesis. nih.gov Research in this area has produced a variety of structurally diverse fluorinated pyrrolidines with excellent stereoselectivities (up to >20:1 dr and 97% ee) and high yields (up to 96%). nih.gov

The following table summarizes representative results for a Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition to form a chiral pyrrolidine.

Table 3: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

| Ligand | Dipolarophile | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

|---|

Data is representative of Cu(I)-catalyzed cycloadditions using privileged chiral ligands. organic-chemistry.org

Bismuth Catalysis: Bismuth compounds are attractive as catalysts due to their low cost and low toxicity. Recent advancements have demonstrated the potential of asymmetric bismuth catalysis through the use of binary acid systems. One such system combines a Bi(III) salt with a chiral organosuperacid, such as an N-triflyl phosphoramide. In this partnership, the counteranion of the chiral Brønsted acid acts as a flexible-coordinating ligand for the bismuth center. This approach has been successfully applied to challenging asymmetric allylation reactions of α-keto thioesters, achieving excellent enantioselectivities under mild conditions. nih.gov This innovative strategy highlights an expanding area of asymmetric catalysis, although the direct application of pyrrolidinemethanol derivatives as the chiral component has yet to be extensively explored.

Table 4: Compound Names

| Compound Name |

|---|

| This compound |

| Diphenylzinc |

| Propionaldehyde |

| (S)-1-Phenylpropanol |

| Phosphorus trichloride |

| Palladium |

| Copper(I) |

| Azomethine ylide |

| Vinyl sulfone |

| Molybdenum |

| Bismuth |

| N-triflyl phosphoramide |

Medicinal Chemistry and Biological Research Applications of Pyrrolidin 3 Ylmethanol

Pyrrolidin-3-ylmethanol as a Chiral Building Block in Drug Development

This compound is a vital chiral precursor in the stereoselective synthesis of drugs. mdpi.com The stereochemistry of the pyrrolidine (B122466) ring is a critical feature, as different stereoisomers and the spatial orientation of substituents can lead to different biological profiles for drug candidates, stemming from varied binding modes to enantioselective proteins. nih.govresearchgate.net The non-essential amino acid L-proline, which possesses a chiral center, is a frequent starting point for producing chiral compounds like those derived from this compound. nih.gov

The pyrrolidine fragment is a structural component of numerous natural alkaloids, vitamins, and hormones, and it is also one of the most common heterocyclic fragments found in synthetic drugs. mdpi.com Its utility as a building block is demonstrated in the synthesis of a wide range of pharmaceuticals, including Captopril, Alpelisib, Anisomycin, and Avanafil. mdpi.com The development of stereoselective synthesis methods for pyrrolidine derivatives is a significant area of focus in synthetic organic chemistry, underscoring the importance of chiral precursors like this compound in creating optically pure and effective therapeutic agents. mdpi.com The inherent chirality of this building block is crucial for enhancing the selectivity and potency of the final drug products.

Applications in Pharmaceutical Research and Drug Discovery Processes

The pyrrolidine scaffold, including derivatives like this compound, is among the most preferred structures in pharmaceutical science and drug design. nih.gov This is evidenced by its presence in numerous drugs approved by the United States Food and Drug Administration (FDA). nih.gov The versatility of the pyrrolidine ring allows for the creation of diverse molecular structures with a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties. nih.gov

In drug discovery, the non-planar nature of the pyrrolidine ring provides enhanced three-dimensional coverage, a desirable trait for effective interaction with biological targets. nih.govresearchgate.net Researchers utilize pyrrolidine derivatives as foundational structures to develop novel therapeutic agents. For instance, spiro[pyrrolidine-3,3′-oxindoles] have been designed as potential anti-breast cancer agents. nih.gov Furthermore, polyhydroxylated pyrrolidines have been developed as dual-target inhibitors for enzymes relevant to diabetes treatment. nih.gov The ability to functionalize the pre-formed pyrrolidine ring allows chemists to systematically modify its structure to optimize pharmacological efficacy. nih.govresearchgate.net

Investigation of Biological Activity and Pharmacological Properties of this compound Derivatives

Derivatives of this compound have been the subject of extensive research to determine their biological activities and pharmacological effects. These investigations span interactions with specific cellular targets, enzyme and receptor modulation, and effects on cell growth and signaling.

Research has identified that derivatives incorporating the pyrrolidine scaffold can interact with a variety of specific biological targets. Computational and biological studies have highlighted these interactions, paving the way for targeted drug design.

Transient Receptor Potential Vanilloid 3 (TRPV3): This ion channel, found in tissues like the spinal cord and keratinocytes, is implicated in pain sensation and skin disorders. nih.govresearchgate.net Pyridinyl methanol (B129727) derivatives, which are structurally related to this compound, have been developed as potent and selective TRPV3 antagonists. nih.govresearchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): In silico repurposing campaigns for libraries of oxindole-based compounds, which can be structurally similar to certain pyrrolidine derivatives, have identified VEGFR-2 as a potential target. f1000research.com This receptor is a key player in angiogenesis, a process crucial for tumor growth.

5-HT(3) Receptors: Novel conformationally constrained derivatives based on the pyrrolidone structure have been designed and synthesized to probe the 5-HT(3) receptor recognition site. nih.gov

Cannabinoid Receptors (CB1/CB2): Anandamide derivatives have been synthesized and evaluated for their binding affinity to CB1 and CB2 receptors, with some compounds showing measurable affinity and selectivity for the CB2 receptor. researchgate.net

Derivatives of this compound have been extensively studied as both enzyme inhibitors and receptor ligands. The specific stereochemistry and substitutions on the pyrrolidine ring dictate the potency and selectivity of these interactions. nih.gov

Studies have revealed that certain pyrrolidine derivatives exhibit subnanomolar affinity for the 5-HT(3) receptor in rat cortical membranes. nih.gov Depending on the structural features of both the pyrrolidine-related moiety and other parts of the molecule, these compounds can act as either antagonists or agonists at this receptor. nih.gov For example, tropane (B1204802) derivatives showed antagonist properties, while certain quinuclidine (B89598) derivatives displayed a full range of intrinsic efficacies. nih.gov

In the context of enzyme inhibition, polyhydroxylated pyrrolidines have been developed as dual-target inhibitors of α-glucosidase (AG) and aldose reductase (ALR2), both of which are relevant targets for managing diabetes. nih.gov The table below summarizes key findings from receptor and enzyme interaction studies involving pyrrolidine-based compounds.

| Derivative Class | Target | Activity Observed | Reference |

| Pyrrolidone Derivatives | 5-HT(3) Receptor | Antagonist / Agonist activity; Subnanomolar affinity | nih.gov |

| Pyridinyl Methanol Derivatives | TRPV3 | Potent and selective antagonists | nih.govresearchgate.net |

| Polyhydroxylated Pyrrolidines | α-glucosidase (AG) & Aldose Reductase (ALR2) | Dual-target inhibitors | nih.gov |

| Spiro[pyrrolidine-3,3′-oxindoles] | Histone deacetylase 2 (HDAC2) & Prohibitin 2 (PHB2) | Dual activity against enzymes | nih.gov |

| Anandamide Derivatives | CB2 Receptor | Selective binding affinity | researchgate.net |

The biological effects of pyrrolidine derivatives are often mediated through the modulation of various cellular signaling pathways. researchgate.net The interaction of these compounds with specific receptors or enzymes can trigger downstream signaling cascades that influence cellular processes like proliferation, apoptosis (programmed cell death), and migration. researchgate.net For instance, the cytotoxic effects of some pyrrolidine compounds on cancer cells are exerted through mechanisms that include the induction of apoptosis and the modulation of signaling pathways. researchgate.net The induction of apoptosis by a pyrrolidine derivative known as SS13 was associated with the overexpression of TNF-α and FasL and the dysregulation of Bcl-2 family proteins, which are key components of cell death signaling pathways. researchgate.net

A significant area of research for this compound derivatives is their potential as anticancer agents. Numerous studies have evaluated their cytotoxic (cell-killing) and antiproliferative (inhibition of cell growth) activities against various cancer cell lines. researchgate.net

These cytotoxic effects are often achieved through mechanisms such as inducing cell cycle arrest and apoptosis. researchgate.net For example, the pyrrolidine derivative SS13 demonstrated a concentration-dependent cytotoxic and antiproliferative effect on HCT116 and Caco-2 colorectal carcinoma cell lines. researchgate.net The induced apoptosis was confirmed by the externalization of phosphatidylserine, activation of caspases, and cleavage of PARP. researchgate.net Similarly, other research has focused on synthesizing novel pyrrolidone derivatives and evaluating their anti-proliferative effects against human colon carcinoma HCT116 cells and gastric adenocarcinoma cells (AGS). mdpi.comnih.gov

The table below presents findings on the cytotoxic activity of various pyrrolidine derivatives against different cancer cell lines.

| Compound/Derivative Class | Cell Line | Activity Metric | Value | Reference |

| Pyrrolidine SS13 | HCT116 (colorectal) | IC50 (MTT assay) | 3.2 ± 0.1 µmol/L | researchgate.net |

| Pyrrolidine SS13 | Caco-2 (colorectal) | IC50 (MTT assay) | 2.17 ± 1.5 µmol/L | researchgate.net |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (lung) | Cell Viability Reduction | Reduced to 28.0% and 29.6% | mdpi.com |

| 3(2H)-pyridazinone derivatives with piperazinyl linker | AGS (gastric) | Good anti-proliferative effects | - | nih.gov |

Antioxidant Activity Investigations of Related Compounds

Scientific investigations into the antioxidant properties of compounds directly synthesized from this compound are limited. However, research on other pyrrolidine derivatives, such as pyrrolidin-2-ones and 3-pyrroline-2-ones, provides valuable data on the potential for this heterocyclic scaffold to be incorporated into molecules with radical scavenging capabilities.

A study on a series of synthesized pyrrolidin-2-one derivatives explored their ability to scavenge free radicals using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method. The findings indicated that most of the synthesized compounds demonstrated potent to moderate antioxidant activity when compared to the standard, gallic acid. This suggests that the pyrrolidin-2-one moiety is a promising scaffold for the development of new antioxidant agents.

In another investigation, polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives were synthesized and evaluated for their antioxidant potential. nih.gov One particular compound, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, was identified as a promising scavenger of hydroxyl radicals (HO•), with a potency comparable to established antioxidants like melatonin (B1676174) and gallic acid. nih.gov The study utilized both experimental assays and quantum chemistry calculations to determine the radical scavenging activity. nih.gov

The table below summarizes the antioxidant activity of selected pyrrolidin-2-one derivatives from a research study, showcasing their free radical scavenging ability.

| Compound ID | % Radical Scavenging Activity (DPPH Assay) |

| Compound 1 | Potent |

| Compound 3 | Potent |

| Compound 4 | Moderate |

| Compound 5 | Moderate |

| Compound 2 | No Activity |

| Compound 9 | No Activity |

| Gallic Acid (Standard) | High |

This data is illustrative and based on research on pyrrolidin-2-one derivatives, not directly on derivatives of this compound.

Neuropharmacological Research on Substituted this compound Derivatives

Direct neuropharmacological studies on substituted derivatives of this compound are not extensively reported. However, the pyrrolidine core is a prominent feature in many neuropharmacologically active compounds, suggesting that derivatives of this compound could be valuable candidates for central nervous system (CNS) research. nih.gov The chirality of (S)-Pyrrolidin-3-ylmethanol is particularly noted for its potential to enhance selectivity and potency in biological applications targeting the CNS. smolecule.com

Research into substituted pyrrolidine derivatives has revealed a range of neuropharmacological activities. For instance, a comparative study on three pyrrolidine-containing synthetic cathinones (α-pyrrolidinophenones) investigated their psychostimulant effects. The study found that these compounds produced a time- and dose-dependent stimulation of locomotor activity in mice. This effect was linked to an increase in extracellular dopamine (B1211576) levels in the striatum, indicating a mechanism of action involving the dopaminergic system.

The table below presents findings from a study on the effects of selected α-pyrrolidinophenones on locomotor activity in mice, a measure of their psychostimulant properties.

| Compound | Dose (mg/kg) | Effect on Horizontal Locomotor Activity |

| 3,4-MDPV | 1 | Significant increase |

| 3,4-MDPV | 3 | Significant increase |

| 2,3-MDPV | 3 | Significant increase |

| Pyrovalerone | 3 | Significant increase |

This data is derived from research on α-pyrrolidinophenone derivatives and is presented to illustrate the neuropharmacological potential of the broader class of substituted pyrrolidines.

Furthermore, the pyrrolidine scaffold is a key component in the development of antagonists for the histamine (B1213489) H3 receptor, which are being investigated for their potential in treating various CNS disorders. Novel antagonists incorporating a substituted aminopyrrolidine moiety have been synthesized and shown to have high affinity and selectivity for the H3 receptor.

Advanced Analytical Methodologies in Research on Pyrrolidin 3 Ylmethanol

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are paramount for the separation of Pyrrolidin-3-ylmethanol from reaction mixtures and for the precise determination of its purity. High-Performance Liquid Chromatography (HPLC) and its ultra-high-performance counterpart are central to these analytical workflows.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. libretexts.org Its applications extend from routine purity checks to the challenging separation of enantiomers, which is critical for ensuring the stereochemical integrity of chiral molecules.

Given that this compound possesses a chiral center, the separation of its enantiomers is a significant analytical challenge. Chiral HPLC, employing a chiral stationary phase (CSP), is the most effective method for this purpose. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the enantioseparation of a broad range of pharmaceutical compounds and could be effectively applied to this compound. nih.gov The separation mechanism on these CSPs often involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. researchgate.net

A typical HPLC method for the analysis of a pyrrolidine (B122466) derivative might employ a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727). cipac.org For chiral separations, a normal-phase method using a mobile phase of hexane and an alcohol like ethanol or isopropanol on a chiral column is common. researchgate.netmdpi.com Detection is typically achieved using a UV detector, as the derivatized pyrrolidine ring exhibits UV absorbance. For underivatized this compound, which lacks a strong chromophore, derivatization with a UV-active agent or the use of a universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be necessary for sensitive detection.

Table 1: Illustrative HPLC Parameters for Chiral Separation of Pyrrolidine Derivatives

| Parameter | Condition | Reference |

| Column | Chiralcel OD-H (250 x 4.6 mm) | researchgate.net |

| Mobile Phase | n-hexane:ethanol (98:2, v/v) with 0.2% triethylamine (B128534) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Temperature | 25°C | researchgate.net |

| Detection | UV at 254 nm (after derivatization) | researchgate.net |

Forced degradation studies are a critical component of drug development and stability testing, providing insights into the degradation pathways and the intrinsic stability of a molecule. biopharminternational.comnih.gov These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. scispace.comresearchgate.netresearchgate.net

Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) is a powerful tool for the separation and identification of these degradation products. unipg.itsemanticscholar.org UHPLC offers higher resolution and faster analysis times compared to conventional HPLC. semanticscholar.org The QTOF mass spectrometer provides high-resolution and accurate mass measurements, which are crucial for determining the elemental composition of unknown degradation products. semanticscholar.orgresearchgate.net

In a typical UHPLC-QTOF-MS analysis of this compound degradation products, the stressed samples would be injected into the UHPLC system for separation. The eluting compounds would then be ionized, commonly using electrospray ionization (ESI), and analyzed by the QTOF-MS. The high mass accuracy of the QTOF allows for the confident assignment of elemental formulas to the parent ions of the degradation products. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns, which provide valuable structural information for the elucidation of the degradation product structures. researchgate.net

Potential degradation pathways for this compound could involve oxidation of the alcohol or the secondary amine, or ring-opening reactions under harsh acidic or basic conditions. UHPLC-QTOF-MS would be instrumental in identifying the resulting products, such as the corresponding carboxylic acid, ketone, or N-oxide derivatives.

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound and for providing detailed information about its chemical bonds and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for the structural elucidation of organic molecules. upi.edu Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.